(5-Ethyl-1,3,4-oxadiazol-2-YL)methanamine
Overview
Description
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine is a heterocyclic compound that contains an oxadiazole ringThe presence of the oxadiazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of bioactive molecules and functional materials .
Mechanism of Action
Mode of Action
Oxadiazoles, the class of compounds to which it belongs, are known to have a wide range of applications due to their electron deficiency, high photoluminescence quantum yield, and good thermal and chemical stabilities .
Biochemical Pathways
Oxadiazoles are known to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds
Pharmacokinetics
The compound is a grey microcrystalline powder and its storage temperature is room temperature , which might suggest some stability and potential for oral administration.
Result of Action
As a member of the oxadiazole class, it may have potential applications in material science, medicinal chemistry, and high energy molecules .
Action Environment
It is known that the compound is stable at room temperature , suggesting some degree of environmental stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-1,3,4-oxadiazol-2-yl)methanamine typically involves the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile, followed by cyclization to form the oxadiazole ring. Common dehydrating agents used in this process include phosphorus oxychloride and thionyl chloride . The reaction conditions often require refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and functionalized heterocycles .
Scientific Research Applications
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine: Contains a phenyl group, leading to different chemical properties and applications.
(5-Isopropyl-1,3,4-oxadiazol-2-yl)methanamine: Features an isopropyl group, affecting its reactivity and biological activity.
Uniqueness
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine is unique due to its specific ethyl substitution, which influences its chemical reactivity and biological activity. This compound’s unique properties make it a valuable candidate for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(5-ethyl-1,3,4-oxadiazol-2-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-4-7-8-5(3-6)9-4/h2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTDRRFYMZMLEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282500 | |
Record name | 5-Ethyl-1,3,4-oxadiazole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944897-60-3 | |
Record name | 5-Ethyl-1,3,4-oxadiazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944897-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-1,3,4-oxadiazole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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